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Compound of Interest

Compound Name: (R)-2-Bromooctane

Cat. No.: B1611525 Get Quote

For researchers, scientists, and professionals in drug development, (R)-2-Bromooctane is a

valuable chiral building block. Its stereospecific nature makes it a crucial component in the

asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. This

guide provides a comprehensive overview of its chemical identifiers, physical properties,

synthesis, and reactivity, with a focus on its application in stereoselective synthesis.

Core Identifiers and Physicochemical Properties
(R)-2-Bromooctane is a chiral secondary alkyl halide. The "(R)" designation refers to the

specific spatial arrangement of the atoms around the chiral center at the second carbon atom.

Precise identification is critical for its application in stereospecific reactions.
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Identifier Value

CAS Number 5978-55-2

PubChem CID 12216026

IUPAC Name (2R)-2-bromooctane

Molecular Formula C₈H₁₇Br

Molecular Weight 193.12 g/mol

InChI
InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-

7H2,1-2H3/t8-/m1/s1

InChIKey FTJHYGJLHCGQHQ-MRVPVSSYSA-N

Canonical SMILES CCCCCCC(C)Br

Isomeric SMILES CCCCCC--INVALID-LINK--Br

Table 1: Key Identifiers for (R)-2-Bromooctane.

The physical properties of (R)-2-Bromooctane are essential for its handling, purification, and

use in chemical reactions.

Property Value

Appearance Colorless liquid

Boiling Point 190.8 ± 8.0 °C at 760 mmHg

Density 1.105 g/cm³

Solubility Insoluble in water, soluble in organic solvents

Table 2: Physicochemical Properties of (R)-2-Bromooctane.

Stereospecific Synthesis of (R)-2-Bromooctane
The synthesis of enantiomerically pure (R)-2-Bromooctane is typically achieved through the

stereospecific conversion of a chiral precursor. The most common and reliable method involves
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the reaction of (S)-2-octanol with a brominating agent that proceeds via an S(_N)2 mechanism,

resulting in a complete inversion of stereochemistry.

Experimental Protocol: Synthesis from (S)-2-Octanol
using Phosphorus Tribromide
This protocol describes the synthesis of (R)-2-Bromooctane from (S)-2-octanol using

phosphorus tribromide (PBr₃), a method known for its high yield and stereospecificity.[1][2]

Materials:

(S)-2-octanol

Phosphorus tribromide (PBr₃)

Anhydrous diethyl ether

Ice

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Round-bottom flask with a magnetic stir bar

Dropping funnel

Reflux condenser

Separatory funnel

Rotary evaporator

Distillation apparatus
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Procedure:

Reaction Setup: In a clean, dry round-bottom flask, dissolve (S)-2-octanol (1.0 equivalent) in

anhydrous diethyl ether. Cool the flask in an ice-water bath to 0 °C with continuous stirring.

Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.40 equivalents) to the stirred

solution using a dropping funnel over 30-45 minutes. It is crucial to maintain the temperature

of the reaction mixture below 10 °C during the addition to control the exothermic reaction.

Reaction: After the complete addition of PBr₃, remove the ice bath and allow the mixture to

warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a beaker to

quench the reaction and hydrolyze any remaining PBr₃.

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

Washing: Wash the organic layer sequentially with cold water, a saturated sodium

bicarbonate solution to neutralize any acidic byproducts, and finally with brine.

Drying: Dry the organic layer over anhydrous magnesium sulfate.

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary

evaporator.

Purification: Purify the crude (R)-2-Bromooctane by fractional distillation under reduced

pressure to obtain the pure product.

Reactivity and Applications in Asymmetric
Synthesis
(R)-2-Bromooctane is a prototypical substrate for S(_N)2 reactions. Due to the chiral center,

these reactions are stereospecific, proceeding with a complete inversion of configuration. This

predictable stereochemical outcome makes it a valuable chiral building block in the synthesis of

enantiomerically pure compounds, a critical aspect of modern drug discovery and

development.[3][4][5] While alkyl halides were once considered non-specific alkylators, their
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role as stable and bioactive motifs in medicinal chemistry is now more widely recognized.[3][4]

[5]

The diagram below illustrates the S(_N)2 reaction of (R)-2-Bromooctane with a generic

nucleophile (Nu⁻), leading to the formation of the corresponding (S)-product.

Reactants
Transition State

Products

(R)-2-Bromooctane
[Nu---C---Br]⁻

Backside Attack

Nucleophile (Nu⁻)

(S)-Product
Inversion of Configuration

Bromide (Br⁻)

Leaving Group Departure

Click to download full resolution via product page

Figure 1: S(_N)2 reaction of (R)-2-Bromooctane.

The stereospecificity of this reaction is fundamental to its utility in asymmetric synthesis. By

choosing the appropriate nucleophile, a wide range of functional groups can be introduced with

a defined stereochemistry.

The general workflow for utilizing (R)-2-Bromooctane as a chiral building block in the

synthesis of a target molecule is depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27827902/
https://www.researchgate.net/publication/309710307_Chiral_Alkyl_Halides_Underexplored_Motifs_in_Medicine
https://www.mdpi.com/1660-3397/14/11/206
https://www.benchchem.com/product/b1611525?utm_src=pdf-body
https://www.benchchem.com/product/b1611525?utm_src=pdf-body-img
https://www.benchchem.com/product/b1611525?utm_src=pdf-body
https://www.benchchem.com/product/b1611525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(S)-2-Octanol
(Chiral Precursor)

Stereospecific Synthesis
(e.g., with PBr₃)

(R)-2-Bromooctane
(Chiral Building Block)

Stereospecific Reaction
(Sₙ2 with desired nucleophile)

Chiral Intermediate

Further Synthetic Steps

Target Molecule
(Enantiomerically Pure)

Click to download full resolution via product page

Figure 2: Workflow for using (R)-2-Bromooctane in asymmetric synthesis.

While specific examples of (R)-2-Bromooctane in the synthesis of marketed drugs are not

readily available in public literature, its role as a representative chiral alkyl halide highlights a

broader principle in medicinal chemistry: the importance of stereochemistry in biological

activity. The ability to introduce an octyl group with a defined three-dimensional arrangement is

a powerful tool for medicinal chemists exploring structure-activity relationships and optimizing

lead compounds.

Conclusion
(R)-2-Bromooctane is a well-characterized chiral building block with significant potential in

asymmetric synthesis. Its predictable reactivity via the S(_N)2 mechanism allows for the

stereospecific introduction of an octyl group, a valuable transformation in the synthesis of
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complex, enantiomerically pure molecules. For researchers in drug discovery and

development, a thorough understanding of the properties, synthesis, and reactivity of such

chiral intermediates is essential for the rational design and efficient synthesis of new

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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